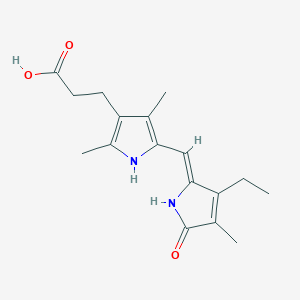

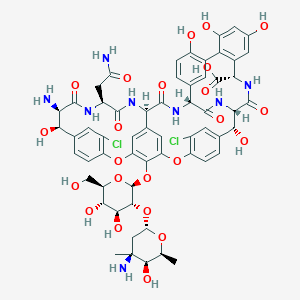

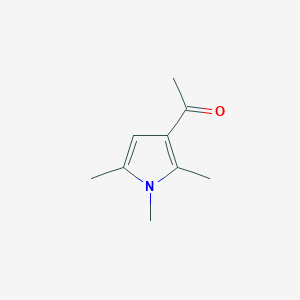

![molecular formula C14H16N2O2 B105425 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione CAS No. 16418-56-7](/img/structure/B105425.png)

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is a chemical compound with a unique and complex molecular structure . It belongs to the class of spiro compounds and contains a diazaspiro ring system . The presence of a phenyl group in its structure adds to its aromatic and potentially reactive properties .

Synthesis Analysis

A simple, fast, and cost-effective three-step synthesis of a similar compound, “1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione”, has been developed . The reactions described proceed readily, with high yields and no further purification . Therefore, the proposed method, with an overall yield of 60%, offers a facile pathway to the synthesis of N-1 monosubstituted spiro carbocyclic imidazolidine-2,4-diones (hydantoins), which constitute a privileged class of heterocyclic scaffolds with pharmacological interest .Molecular Structure Analysis

The molecular structure of “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” is complex, featuring a diazaspiro ring system . The presence of a phenyl group adds to its aromatic properties .Chemical Reactions Analysis

The synthesis of similar compounds involves reactions such as catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . In addition, unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro decane with exocyclic double bonds .Future Directions

The future directions for “2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione” and similar compounds could involve further exploration of their therapeutic applications, given their wide range of documented therapeutic effects . Additionally, further optimization of their synthesis methods could also be a potential area of research .

properties

IUPAC Name |

3-phenyl-2,3-diazaspiro[4.5]decane-1,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c17-12-14(9-5-2-6-10-14)13(18)16(15-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUSDGDGZYDTPPU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C(=O)NN(C2=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10506503 |

Source

|

| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |

CAS RN |

16418-56-7 |

Source

|

| Record name | 2-Phenyl-2,3-diazaspiro[4.5]decane-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10506503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4''-(Pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylic acid](/img/structure/B105342.png)

![2-[(Tetradec-4-yn-1-yl)oxy]oxane](/img/structure/B105352.png)

![7-Thiapentacyclo[4.4.0.0(2,5).0(3,9).0(4,8)]decan-10-one, 7,7-dioxide](/img/structure/B105358.png)